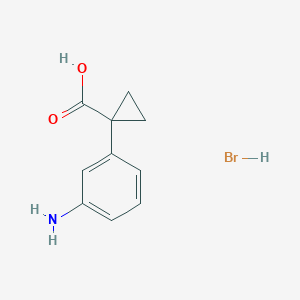
1-(3-Aminophenyl)cyclopropane-1-carboxylic acid;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminophenyl)cyclopropane-1-carboxylic acid;hydrobromide, commonly known as APCC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. APCC is a cyclopropane derivative that has been studied for its ability to modulate the activity of certain neurotransmitter receptors in the brain.
Wissenschaftliche Forschungsanwendungen
Ethylene Precursor in Plants
1-Aminocyclopropane-1-carboxylic acid (ACC) is identified as a major precursor to ethylene, a critical phytohormone involved in plant growth, development, and stress response. Hoffman, Yang, and McKeon (1982) discovered that when labeled ACC was administered to light-grown wheat leaves, it was primarily converted into a non-volatile metabolite, 1-(malonylamino)cyclopropane-1-carboxylic acid, confirming the natural occurrence of this conjugate in wilted wheat leaves through gas chromatography-mass spectrometry. This study highlights the role of ACC derivatives in ethylene biosynthesis, which is essential for various physiological processes in plants Hoffman, Yang, & McKeon, 1982.
Synthesis and Labeling for Scientific Research
Ramalingam, Kalvin, and Woodard (1984) described the synthesis of deuterium-labeled ACC derivatives, which are crucial for studying the biosynthesis of ethylene in plants and for use in nuclear magnetic resonance (NMR) studies. These labeled compounds offer invaluable tools for the detailed investigation of ethylene's role in plant physiology and its biosynthetic pathways Ramalingam, Kalvin, & Woodard, 1984.
Inhibition of Carbonic Anhydrase Isoenzymes
Boztaş et al. (2015) explored cyclopropylcarboxylic acids and esters, including those with bromophenol moieties, as inhibitors of the carbonic anhydrase enzyme (CA). These derivatives exhibited excellent inhibitory effects against human CA isoenzymes I and II, which are crucial for various physiological functions, including respiration and the regulation of pH in tissues. Such studies contribute to the development of therapeutic agents for conditions where CA activity is implicated Boztaş et al., 2015.
Development of Antidepressants
Bonnaud, Cousse, Mouzin, Briley, Stenger, Fauran, and Couzinier (1987) synthesized a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives evaluated as potential antidepressants. This research highlights the therapeutic potential of cyclopropane-containing compounds in treating depression and underscores the diversity of scientific applications for 1-(3-Aminophenyl)cyclopropane-1-carboxylic acid; hydrobromide derivatives Bonnaud et al., 1987.
Eigenschaften
IUPAC Name |
1-(3-aminophenyl)cyclopropane-1-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.BrH/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13;/h1-3,6H,4-5,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXRKRQSPJIJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)N)C(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)cyclopropane-1-carboxylic acid hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2744851.png)
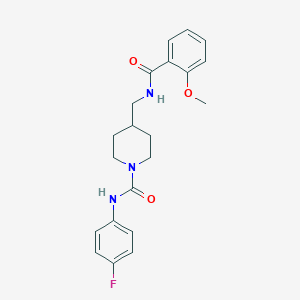
![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2744853.png)
![1-[4-[3-[2-(Hydroxymethyl)-5-methoxyphenyl]phenyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2744855.png)
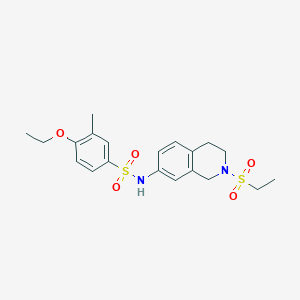
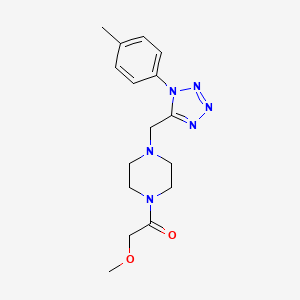
![3-[(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methylpropyl)carbamoyl]propanoic acid](/img/structure/B2744858.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide](/img/structure/B2744862.png)
![6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2744866.png)
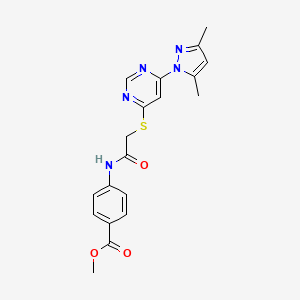
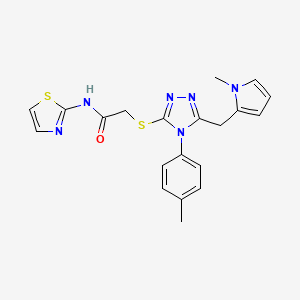
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2744870.png)
![N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2744871.png)
![6-(3-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2744872.png)